molecular formula C9H8F2O3 B6228710 5-(difluoromethoxy)-2-methylbenzoic acid CAS No. 1227153-21-0

5-(difluoromethoxy)-2-methylbenzoic acid

Cat. No.: B6228710
CAS No.: 1227153-21-0
M. Wt: 202.2
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Description

5-(Difluoromethoxy)-2-methylbenzoic acid is a fluorinated benzoic acid derivative characterized by a difluoromethoxy (-OCF$2$H) group at the 5-position and a methyl (-CH$3$) group at the 2-position of the aromatic ring.

Properties

CAS No.

1227153-21-0

Molecular Formula

C9H8F2O3

Molecular Weight

202.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents to introduce the difluoromethoxy group . The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium tert-butoxide to facilitate the reaction .

Industrial Production Methods

Industrial production of 5-(difluoromethoxy)-2-methylbenzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : Inferred as C$9$H$8$F$2$O$3$ (based on substitution patterns of similar compounds in ).
  • Functional Groups : Carboxylic acid (-COOH), difluoromethoxy (-OCF$2$H), and methyl (-CH$3$).
  • Properties : The difluoromethoxy group enhances electronegativity and metabolic stability, while the methyl group contributes to steric effects and lipophilicity.

Comparison with Similar Compounds

The following table and analysis compare 5-(difluoromethoxy)-2-methylbenzoic acid with structurally or functionally related benzoic acid derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Highlights
This compound 5-OCF$2$H, 2-CH$3$ C$9$H$8$F$2$O$3$ 218.16 (calculated) High lipophilicity; potential pharmaceutical intermediate Likely via benzyloxy protection/deprotection
5-Bromo-2,4-difluorobenzoic acid () 5-Br, 2,4-F C$7$H$3$BrF$2$O$2$ 261.0 Agrochemical intermediate; high-purity synthesis (93–99%) Bromination of 2,4-difluorobenzonitrile
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid () 2-OCH$3$, 4,6-CF$3$ C${10}$H$6$F$6$O$3$ 312.15 Extreme lipophilicity; used in specialty chemicals Trifluoromethylation under controlled conditions
4-Amino-5-bromobenzoic acid () 4-NH$_2$, 5-Br C$7$H$6$BrNO$_2$ 230.04 Tautomerism studied for electronic properties Adaptation of bromination/amination routes
5-(Benzyloxy)-2-methylbenzoic acid () 5-OBn, 2-CH$_3$ C${15}$H${14}$O$_3$ 242.27 Intermediate for drug discovery Condensation with aldehydes and sodium metabisulfite

Key Findings:

Bromine and trifluoromethyl substituents () amplify steric bulk and electronegativity, affecting reactivity in cross-coupling reactions.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for 3,4-bis(benzyloxy)-5-(difluoromethoxy)benzoic acid (), involving protective-group strategies to avoid side reactions.
  • In contrast, 5-bromo-2,4-difluorobenzoic acid () is synthesized via a one-step bromination process in sulfuric acid, emphasizing cost efficiency.

Biological Relevance :

  • Fluorinated benzoic acids, such as pantoprazole (), utilize the difluoromethoxy group to improve gastric acid stability and bioavailability.
  • The methyl group in this compound may enhance membrane permeability compared to halogenated analogues (e.g., 5-bromo derivatives in ).

Market and Applications :

  • Derivatives like 5-(chlorosulfonyl)-2-methylbenzoic acid () are industrially significant for sulfonamide drug synthesis, with a projected global market growth.
  • The difluoromethoxy moiety is increasingly prioritized in kinase inhibitors () and anti-inflammatory agents due to its metabolic resistance.

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